ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 500202-75-5
VCID: VC21423079
InChI: InChI=1S/C16H18N4O4S2/c1-2-24-15(23)13-8-4-3-5-9(8)26-14(13)19-12(22)7-25-16-18-10(17)6-11(21)20-16/h6H,2-5,7H2,1H3,(H,19,22)(H3,17,18,20,21)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CC(=O)N3)N
Molecular Formula: C16H18N4O4S2
Molecular Weight: 394.5g/mol

ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.: 500202-75-5

Cat. No.: VC21423079

Molecular Formula: C16H18N4O4S2

Molecular Weight: 394.5g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - 500202-75-5

Specification

CAS No. 500202-75-5
Molecular Formula C16H18N4O4S2
Molecular Weight 394.5g/mol
IUPAC Name ethyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C16H18N4O4S2/c1-2-24-15(23)13-8-4-3-5-9(8)26-14(13)19-12(22)7-25-16-18-10(17)6-11(21)20-16/h6H,2-5,7H2,1H3,(H,19,22)(H3,17,18,20,21)
Standard InChI Key RTZDJJXXKGIHOB-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)C=C(N3)N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CC(=O)N3)N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)C=C(N3)N

Introduction

Ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry. This compound combines the structural motifs of thiophene, pyrimidine, and ethyl ester groups, which are often associated with biological activity. Its unique molecular structure makes it a candidate for further exploration in drug discovery and material science.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Thioether Formation: A reaction between a thiol derivative (e.g., thiophene) and a halogenated pyrimidine derivative.

  • Amide Bond Formation: Coupling of the intermediate with an amino acid derivative under peptide bond-forming conditions.

  • Esterification: Introduction of the ethyl group via esterification or transesterification reactions.

These steps are conducted under controlled conditions to ensure high yield and purity.

Analytical Characterization

The compound's structure is confirmed through multiple analytical techniques:

TechniqueKey Findings
NMR SpectroscopyProton (1^1H) and carbon (13^13C) signals confirm the presence of functional groups.
Mass SpectrometryMolecular ion peak at 380 m/z corresponds to the molecular weight.
Infrared (IR)Characteristic peaks for amide (C=O), ester (C-O), and NH stretching vibrations.
X-Ray CrystallographyReveals detailed three-dimensional conformation, including bond angles and torsions.

Biological Relevance

Compounds containing pyrimidine and thiophene derivatives often exhibit significant biological activity, including:

  • Antimicrobial Properties: Thiophene derivatives are known for their antibacterial and antifungal effects.

  • Anti-inflammatory Potential: Pyrimidines are often explored as inhibitors of enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer Activity: The presence of sulfur-containing linkages can enhance cytotoxic properties against cancer cells.

Further in silico docking studies could reveal its binding affinity to specific proteins or enzymes, making it a potential lead compound in drug design.

Comparative Analysis

Below is a comparison of similar compounds with ethyl esters in their structure:

Compound NameMolecular Weight (g/mol)Biological Activity
Ethyl 2-(6-chloro-2,4-dioxo-1H-pyrimidin-5-yl)amino]-2-oxo-acetate 261.62Antiviral properties
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 296.11Antibacterial activity
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ~330Antifungal and antibacterial applications
Ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-cyclopenta[b]thiophene380.44Potential anti-inflammatory/anticancer

Future Applications

This compound's structural complexity and functional diversity make it an ideal candidate for:

  • Pharmaceutical Development: As a scaffold for designing enzyme inhibitors or receptor antagonists.

  • Material Science: Possible use in organic semiconductors due to its heterocyclic framework.

  • Catalysis: Sulfur-containing compounds often serve as ligands in metal-catalyzed reactions.

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